![molecular formula C24H23N5O B2577192 (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide CAS No. 1390869-75-6](/img/structure/B2577192.png)
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide
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Overview
Description
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide, also known as BPP-CP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide exerts its therapeutic effects by targeting various molecular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide has been shown to inhibit the activation of these pathways, resulting in the suppression of inflammation, angiogenesis, and cell proliferation.
Biochemical and Physiological Effects:
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of the immune response. (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide has also been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide is its ability to target multiple molecular pathways, making it a potential candidate for the treatment of various diseases. However, one of the limitations of (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic efficacy.
Future Directions
There are several future directions for the research and development of (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide to determine its optimal dosage and administration route. Additionally, further research is needed to explore the potential therapeutic applications of (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide in other fields of research, such as cardiology and gastroenterology.
Synthesis Methods
The synthesis of (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide involves a multi-step process that includes the reaction of 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde with malononitrile, followed by the addition of cyclopentanone and a subsequent Knoevenagel condensation with (Z)-3-bromoprop-2-enenitrile. The resulting product is then purified by column chromatography to obtain (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide.
Scientific Research Applications
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide has been shown to have potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. In neurology, (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide has been shown to have neuroprotective effects against cerebral ischemia-reperfusion injury by reducing oxidative stress and inflammation. In oncology, (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In immunology, (Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide has been shown to modulate the immune response by regulating cytokine production.
properties
IUPAC Name |
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-14-20(24(30)27-22-10-4-5-11-22)13-21-17-29(16-18-7-2-1-3-8-18)28-23(21)19-9-6-12-26-15-19/h1-3,6-9,12-13,15,17,22H,4-5,10-11,16H2,(H,27,30)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEFIOUEHBLHQL-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide |
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